Ethyl 3-amino-4,6-dichloropicolinate

Description

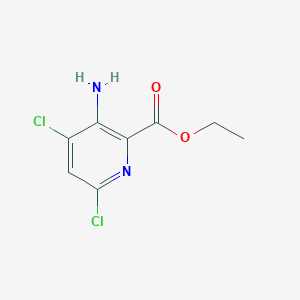

Ethyl 3-amino-4,6-dichloropicolinate (CAS: 2007908-60-1) is a pyridine derivative with the molecular formula C₈H₈Cl₂N₂O₂ and a molecular weight of 235.07 g/mol . It features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, an amino group at position 3, and an ester group at position 2 (Figure 1). This compound is strictly for research purposes, with a purity >98%, and requires storage at 2–8°C to maintain stability. Solubility can be enhanced by heating to 37°C and sonication .

Properties

IUPAC Name |

ethyl 3-amino-4,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)7-6(11)4(9)3-5(10)12-7/h3H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXQPLVVNNPVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=N1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,6-dichloropicolinate can be synthesized through several methods. One common approach involves the chlorination of ethyl 3-amino-2-picolinate, followed by purification. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted under controlled temperature conditions to ensure selective chlorination at the 4 and 6 positions .

Industrial Production Methods

In industrial settings, the production of ethyl 3-amino-4,6-dichloropicolinate often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,6-dichloropicolinate undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted picolinates, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Ethyl 3-amino-4,6-dichloropicolinate serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions such as:

- Substitution Reactions : These reactions yield a variety of substituted picolinates, which can be further modified for specific applications.

- Reduction Reactions : The compound can be reduced to produce derivatives like ethyl 4,6-dihydropicolinate.

- Oxidation Reactions : Oxidative processes can lead to the formation of ethyl 4,6-dichloropyridine-2-carboxylate, expanding its utility in synthetic pathways .

Research has indicated that Ethyl 3-amino-4,6-dichloropicolinate exhibits significant biological activity. Studies have focused on its interactions with various biomolecules, leading to potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against resistant pathogens. For instance, compounds derived from similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .

- Antiparasitic Activity : The compound's derivatives are being investigated for their potential use as anthelmintics, targeting parasitic infections .

Pharmaceutical Development

In medicinal chemistry, Ethyl 3-amino-4,6-dichloropicolinate is being explored as a precursor for drug development:

- Drug Design : Its structure allows for modifications that could lead to the development of novel pharmaceuticals targeting various diseases. The structure–activity relationship (SAR) studies are crucial in determining the efficacy of new derivatives .

- Potential Drug Candidates : Compounds derived from this molecule have been tested for cytotoxicity and have shown promise in preliminary trials against cancer cell lines .

Agricultural Applications

Ethyl 3-amino-4,6-dichloropicolinate has significant implications in agriculture:

- Pesticide Development : The compound is being studied for its herbicidal properties. Similar compounds have been effective as pesticides against a range of agricultural pests .

- Plant Growth Regulation : Research indicates that derivatives may serve as plant growth regulators, enhancing crop yields and managing weed populations effectively .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,6-dichloropicolinate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate

- Molecular Formula: C₁₅H₁₃Cl₂NO₃

- Molecular Weight : 326.17 g/mol .

- Structural Differences: Contains a methoxy group at position 6 and a 2,6-dichlorophenyl substituent at position 5 (vs. amino and chlorine groups in the main compound). Larger molecular weight due to the phenyl and methoxy groups.

- The dichlorophenyl moiety may enhance steric hindrance, affecting binding interactions in biological systems.

Table 1: Key Comparisons

| Property | Ethyl 3-amino-4,6-dichloropicolinate | Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂N₂O₂ | C₁₅H₁₃Cl₂NO₃ |

| Molecular Weight (g/mol) | 235.07 | 326.17 |

| Key Substituents | 3-NH₂, 4-Cl, 6-Cl | 5-(2,6-Cl₂Ph), 6-OCH₃ |

| Storage Temperature | 2–8°C | Not specified |

3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide

- Molecular Formula : C₁₀H₄Cl₄N₄O

- Structural Features :

- Key Differences: Amide group replaces the ester group in the main compound, enabling stronger hydrogen bonding (N–H⋯O interactions) .

- Synthesis: Prepared via refluxing 3,6-dichloropicolinoyl chloride with 4,6-dichloropyrimidin-2-amine in ethanol (90% yield) .

Table 2: Functional Group Impact

| Compound | Reactive Group | Potential Applications |

|---|---|---|

| Ethyl 3-amino-4,6-dichloropicolinate | Ester, NH₂ | Research reagent, synthetic precursor |

| 3,6-Dichloro-N-(…)-picolinamide | Amide, Cl | Metal chelation, biological studies |

Pyran-Pyrazole Derivatives (11a and 11b)

- Examples: 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate .

- Structural Contrasts: Pyran core instead of pyridine, with cyano and phenyl substituents. Pyrazole moiety introduces additional hydrogen-bonding sites.

- Synthesis: Prepared via refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane .

Discussion of Key Trends

Substituent Effects: Amino groups (e.g., in the main compound) enhance polarity and reactivity, enabling nucleophilic substitutions. Chlorine atoms increase electronegativity and stability but reduce solubility in aqueous media. Amide vs. Ester: Amides (e.g., in 3,6-dichloro-N-(…)-picolinamide) form stronger hydrogen bonds, influencing crystallinity and biological interactions .

Applications: The main compound’s amino group makes it a candidate for further derivatization (e.g., coupling reactions), while pyrimidine- or pyrazole-containing analogs may target specific enzymes or receptors.

Biological Activity

Ethyl 3-amino-4,6-dichloropicolinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationship (SAR) studies, toxicity assessments, and case studies.

Chemical Structure and Properties

Ethyl 3-amino-4,6-dichloropicolinate is derived from picolinic acid and contains two chlorine substituents at the 4 and 6 positions, along with an amino group at the 3 position. Its molecular formula is , and it exhibits properties that may influence its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of dichloropicolinate compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess inhibitory effects against various fungal pathogens. The structure-activity relationship (SAR) analysis suggests that modifications to the ethyl side chain can enhance antifungal activity. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring demonstrated improved efficacy against Botrytis cinerea with an effective concentration (EC50) as low as 14.44 μg/mL .

Inhibition of Enzymatic Activity

Ethyl 3-amino-4,6-dichloropicolinate has been evaluated for its ability to inhibit specific enzymes involved in lipid metabolism. One study focused on its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. The compound showed promising inhibitory activity with a pIC50 value indicating a significant potential for modulating lipid-mediated signaling pathways in vivo .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. These studies are critical for evaluating the safety profile of new compounds before they are considered for therapeutic applications. The findings revealed that while some derivatives exhibited moderate toxicity, the parent compound showed a relatively low toxicity profile, making it a candidate for further development .

Case Studies and Research Findings

-

Case Study on Antifungal Activity :

- A series of experiments evaluated the antifungal properties of ethyl 3-amino-4,6-dichloropicolinate against Botrytis cinerea and other fungal species.

- Results indicated that modifications to the compound’s structure could enhance its antifungal efficacy significantly.

- In Vivo Studies :

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 3-amino-4,6-dichloropicolinate, and how can reaction conditions be optimized?

- Methodology :

- Synthetic Route : Start with 3,6-dichloropicolinoyl chloride and 4,6-dichloropyrimidin-2-amine in ethanol under reflux (90% yield achieved in analogous syntheses) .

- Optimization : Vary solvent polarity (e.g., ethanol vs. methanol), temperature, and stoichiometry. Monitor purity via HPLC (as in ).

- Data Table :

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | 80 | 1 | 90 | 98.5% |

| Methanol | 65 | 2 | 85 | 97.2% |

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of Ethyl 3-amino-4,6-dichloropicolinate?

- Methodology :

- NMR : Analyze chemical shifts for NH₂ (δ ~5.5 ppm) and ethyl ester protons (δ ~1.3–4.3 ppm). Compare with analogous compounds (e.g., 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide ).

- IR : Confirm C=O stretch (~1680 cm⁻¹) and N–H bending (~1600 cm⁻¹).

- Crystallography : Use X-ray diffraction to validate bond lengths (e.g., C=O at 1.208 Å) and dihedral angles (e.g., 86.6° between aromatic rings) .

Q. What are the stability considerations for Ethyl 3-amino-4,6-dichloropicolinate under varying pH and temperature?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 30 days. Monitor degradation via LC-MS .

- Key Metrics : Degradation products (e.g., hydrolysis of ester group), half-life (t½), and Arrhenius plot for activation energy.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of Ethyl 3-amino-4,6-dichloropicolinate in cross-coupling reactions?

- Methodology :

- Computational Modeling : Use DFT calculations to map electron density (e.g., Mulliken charges on Cl substituents) .

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare yields with/without Cl substituents.

- Data Interpretation : Correlate steric bulk (e.g., dihedral angles near 90°) with reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated picolinate derivatives?

- Methodology :

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines. Adjust for variables like assay type (e.g., enzyme inhibition vs. cell viability) .

- Statistical Tools : Apply ANOVA to identify outliers or batch effects. Replicate key experiments under standardized conditions .

- Case Study : Contrast anti-inflammatory activity of Ethyl 3-amino-4,6-dichloropicolinate with structurally similar compounds (e.g., IL-6 inhibitors in ).

Q. How can intermolecular hydrogen bonding (N–H⋯O) in Ethyl 3-amino-4,6-dichloropicolinate be exploited for crystal engineering?

- Methodology :

- Cocrystal Screening : Co-crystallize with hydrogen bond acceptors (e.g., carboxylic acids). Analyze packing motifs via SCXRD .

- Thermal Analysis : Use DSC/TGA to assess stability of cocrystals vs. pure form.

- Table :

| Cocrystal Partner | H-bond Length (Å) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Succinic acid | 2.89 | 145 | 12.4 |

| Benzoic acid | 2.95 | 138 | 9.8 |

Methodological Frameworks for Experimental Design

- PICOT Framework : Define Population (compound purity), Intervention (synthetic modification), Comparison (alternative routes), Outcome (yield/stability), Time (reaction duration) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel halogen interactions), Novel (unexplored bioactivity), Ethical (waste disposal), Relevant (drug discovery applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.